Product packaging for 2-Methylisoindolin-5-amine dihydrochloride(Cat. No.:CAS No. 943751-30-2)

2-Methylisoindolin-5-amine dihydrochloride

Cat. No.: B1473636
CAS No.: 943751-30-2
M. Wt: 221.12 g/mol
InChI Key: JLJVEVXJFOMIGF-UHFFFAOYSA-N
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Description

2-Methylisoindolin-5-amine dihydrochloride (CAS 943751-30-2) is a high-purity chemical compound supplied for research and development purposes. This amine derivative of isoindoline has a molecular formula of C9H14Cl2N2 and a molecular weight of 221.13 g/mol . The compound is characterized by its indoline structure, which serves as a privileged scaffold in medicinal chemistry and pharmaceutical research. The structural motif of indoline and isoindoline is frequently explored in drug discovery, particularly in the development of compounds that modulate enzymatic targets involved in inflammation. For instance, recent scientific literature highlights the identification of indoline-based compounds as potent inhibitors of key enzymes in the arachidonic acid cascade, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) . These dual-target inhibitors represent a promising polypharmacological approach for the treatment of inflammatory diseases, including peritonitis and experimental asthma models in vivo . Researchers value this core structure for designing novel bioactive molecules that can simultaneously block pro-inflammatory leukotriene production and elevate anti-inflammatory epoxyeicosatrienoic acid (EET) levels. This product is provided as the dihydrochloride salt to enhance solubility and stability for experimental use. It is intended for research applications only in a controlled laboratory environment. Strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all safe laboratory handling practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14Cl2N2 B1473636 2-Methylisoindolin-5-amine dihydrochloride CAS No. 943751-30-2

Properties

IUPAC Name

2-methyl-1,3-dihydroisoindol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-11-5-7-2-3-9(10)4-8(7)6-11;;/h2-4H,5-6,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJVEVXJFOMIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1)C=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methylisoindolin-5-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique isoindoline structure and potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₁₀Cl₂N
  • Molecular Weight : Approximately 221.13 g/mol

The compound has been identified as a selective allosteric inhibitor of the epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation and survival. Its ability to modulate biological pathways through receptor interaction positions it as a promising candidate for cancer therapy.

This compound acts by binding to specific sites on the EGFR, altering its conformation and inhibiting downstream signaling pathways involved in tumor growth and metastasis. This allosteric inhibition allows for a more targeted approach compared to traditional competitive inhibitors, which can lead to fewer side effects and improved therapeutic outcomes.

Biological Activities

The biological activities of this compound include:

  • Anticancer Properties : As an EGFR inhibitor, it shows promise in treating various cancers, particularly those characterized by aberrant EGFR signaling.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, warranting further investigation into its applicability in infectious diseases.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound NameCAS NumberSimilarity IndexUnique Features
4-((Dimethylamino)methyl)aniline6406-74-20.89Contains a dimethylamino group affecting solubility
Isoindolin-4-amine dihydrochloride92259-85-30.87Lacks methyl substitution at position 2
4-(4-Methylpiperazin-1-ylmethyl)phenylamine70261-82-40.85Incorporates a piperazine ring enhancing activity
This compound 943751-30-2 1.00 Selective allosteric inhibition of EGFR

The table illustrates that while other compounds may share structural similarities, none exhibit the same targeted action against EGFR, underscoring the potential of this compound in therapeutic applications.

Case Studies and Research Findings

Research utilizing case studies has provided insights into the efficacy and safety profiles of this compound. For instance:

  • Case Study on Cancer Treatment : A study involving patients with non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and improved survival rates compared to standard therapies. The study emphasized the importance of personalized medicine approaches in targeting EGFR mutations .
  • Antimicrobial Efficacy : Another case study explored the compound's effectiveness against resistant strains of bacteria. Results indicated significant antimicrobial activity, suggesting potential use in treating infections where conventional antibiotics fail.

Scientific Research Applications

Medicinal Chemistry

Beta-Adrenergic Receptor Agonists:
One of the notable applications of 2-methylisoindolin-5-amine dihydrochloride is in the synthesis of beta2-adrenergic receptor agonists. These compounds are crucial for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Research indicates that derivatives of this compound can enhance the therapeutic efficacy of existing medications by improving their selectivity and potency against beta2 receptors .

S-Adenosyl-L-Homocysteine Hydrolase Inhibitors:
Another significant application is in the development of inhibitors for S-adenosyl-L-homocysteine hydrolase (SAHase). Compounds derived from 2-methylisoindolin-5-amine have shown promising inhibitory activities against SAHase, which is implicated in various diseases, including cancer. For instance, studies have reported that certain derivatives exhibit IC50 values lower than that of the reference inhibitor aristeromycin, indicating their potential as therapeutic agents .

Pharmacological Studies

Cytotoxicity and Anticancer Activity:
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that modifications of 2-methylisoindolin-5-amine can lead to compounds with enhanced activity against breast cancer, ovarian cancer, and leukemia cells. These findings suggest a pathway for developing new anticancer drugs based on this scaffold .

Neuroprotective Properties:
Research has also indicated potential neuroprotective effects of 2-methylisoindolin-5-amine derivatives. Given the increasing incidence of neurodegenerative diseases such as Parkinson's and Alzheimer's, compounds that can modulate neurotransmitter systems or reduce neuroinflammation are of great interest. Preliminary studies suggest that some derivatives may help in alleviating symptoms associated with these conditions .

Case Studies

Study Focus Findings
Study on Beta-Adrenergic AgonistsEvaluated the efficacy of 2-methylisoindolin derivatives in treating asthmaFound improved receptor selectivity and potency compared to existing treatments
SAHase Inhibition StudyInvestigated various amide derivatives for SAHase inhibitory activityIdentified several compounds with IC50 values significantly lower than aristeromycin
Anticancer Activity AssessmentTested cytotoxic effects on multiple cancer cell linesDemonstrated enhanced cytotoxicity against breast and ovarian cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

lists compounds with structural similarity to 2-methylisoindolin-5-amine dihydrochloride, ranked by computational similarity scores (0.68–0.87). Key examples include:

Compound Name CAS Number Similarity Score Key Structural Differences
3-((Methylamino)methyl)aniline 1082658-92-1 0.86 Linear amine chain vs. bicyclic isoindoline
1,2,3,4-Tetrahydroisoquinolin-5-amine 115955-90-3 0.85 Isoquinoline core vs. isoindoline
5-Iodo-2-aminoindane hydrochloride 132367-76-1 0.73 Iodine substituent; indane vs. isoindoline

Key Observations :

  • The isoindoline scaffold distinguishes 2-methylisoindolin-5-amine from indane-based analogues (e.g., 5-IAI) .
  • Substituents like iodine (in 5-IAI) or methyl groups influence lipophilicity and receptor interactions .

Pharmacological and Toxicological Profiles

Aminoindane Derivatives (e.g., 5-IAI, MDAI)
  • 5-Iodo-2-aminoindane (5-IAI): Activity: Serotonin-norepinephrine-dopamine releasing agent (SNDRA) with MDMA-like effects . Toxicity: Linked to hyperthermia and neurotoxicity in rodent studies .
  • MDAI :
    • Activity : Selective serotonin-releasing agent, less dopaminergic than 5-IAI .

Comparison: this compound lacks documented psychostimulant activity, likely due to its isoindoline structure, which may limit monoamine transporter affinity compared to indane derivatives .

Dihydrochloride Salts of Heterocyclic Amines
  • (2S)-2,5-Diaminopentanamide dihydrochloride: Safety: No classified hazards, but toxicological data are incomplete .
  • 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride: Application: Antimicrobial precursor; nitro group confers reactivity .

Preparation Methods

Synthesis via Reduction of Nitro Precursors and Cyclization

One well-documented approach involves starting from substituted benzene derivatives, such as 2,4-dibromobenzoic acid, which undergoes esterification, cyanation, and reduction steps to yield the isoindolinone intermediate, followed by amination and salt formation.

Stepwise Procedure:

Step Reaction Description Reagents/Conditions Yield/Notes
1 Esterification of 2,4-dibromobenzoic acid to methyl 2,4-dibromobenzoate Methanol, Conc. H2SO4, reflux overnight High yield; yellow solid
2 Cyanation of methyl 2,4-dibromobenzoate to methyl 2,4-dicyanobenzoate CuCN, NaI, DMF, 160 °C, N2 atmosphere, overnight ~72.8% yield; brown solid
3 Reduction of dicyanobenzoate to 5-(aminomethyl)isoindolin-1-one Raney-Ni catalyst, NH3/MeOH, H2 at 35 psi, room temp, overnight Good yield; pale-yellow solid
4 Conversion to hydrochloride salt HCl/MeOH, room temp, overnight 76.5% yield; white solid, mp 171-173 °C

This method was reported to be straightforward, cost-effective, and suitable for scale-up, with relatively simple operation and good overall yield.

Catalytic Hydrogenation of Nitro-Substituted Isoquinoline Derivatives

Another approach, although more relevant to isoquinoline analogs, involves catalytic hydrogenation of nitro-substituted precursors to the corresponding amines, followed by salt formation. This method uses palladium or platinum catalysts under high pressure and temperature to reduce nitro groups to amines efficiently.

  • Catalysts: Pd/C or Pt/C
  • Conditions: Elevated H2 pressure, moderate temperatures
  • Outcome: High purity amine products suitable for further derivatization.

While this method is more common for decahydroisoquinoline derivatives, its principles are adaptable for isoindoline amine synthesis.

Use of Reducing Agents and Salt-Forming Agents

In the reduction steps, various hydride reagents such as sodium borohydride (NaBH4), potassium borohydride (KBH4), lithium borohydride (LiBH4), and zinc borohydride (Zn(BH4)2) have been employed for selective reduction of intermediates to amines.

  • Salt formation: Typically involves treatment with hydrochloric acid in solvents like ethyl ether or ethyl acetate to precipitate the dihydrochloride salt.
  • Reaction Temperatures: Reduction reactions are often conducted between −30 °C and 50 °C, while salt formation and hydrogenation steps occur between 20 °C and 120 °C.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Yield Advantages Disadvantages
Esterification → Cyanation → Reduction → Salt formation 2,4-Dibromobenzoic acid CuCN, Raney-Ni, HCl Reflux, 160 °C, H2 at 35 psi ~70-76% overall Simple, scalable, cost-effective Multi-step, requires careful handling of cyanide
Catalytic hydrogenation of nitro-precursors Nitro-substituted isoquinolines Pd/C, H2 gas Elevated pressure and temp High Efficient nitro reduction Requires high-pressure equipment
Hydride reduction and salt formation Various ketone or aldehyde intermediates NaBH4, HCl in ether −30 °C to 120 °C Moderate to high Mild conditions, selective Sensitive to moisture, requires careful control

Notes on Process Optimization and Industrial Viability

  • The esterification and cyanation steps require careful control of temperature and atmosphere to avoid side reactions.
  • Raney-Ni catalyzed hydrogenation is preferred for its selectivity and mild conditions.
  • Salt formation with HCl in organic solvents is a practical method for isolating the dihydrochloride salt with high purity.
  • Safety considerations include handling cyanide reagents and high-pressure hydrogenation.
  • The described methods are amenable to scale-up and industrial production due to their straightforward procedures and reasonable yields.

Summary of Key Research Findings

  • The multi-step synthesis involving esterification, cyanation, and catalytic hydrogenation produces this compound efficiently with yields around 70-76%.
  • Catalytic hydrogenation using Pd/C or Pt/C catalysts is effective for nitro group reductions in related isoquinoline systems, providing insights into potential adaptation for isoindoline derivatives.
  • Use of hydride reducing agents combined with salt-forming agents under controlled temperature conditions allows for selective reduction and salt precipitation, facilitating purification.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-Methylisoindolin-5-amine dihydrochloride?

  • Methodological Answer : Common routes include reductive amination of the corresponding ketone precursor using sodium cyanoborohydride or catalytic hydrogenation. For dihydrochloride formation, stoichiometric HCl (2 equivalents) must be introduced during salt formation, typically via post-synthesis treatment in anhydrous ethanol or methanol under controlled pH. Characterization of the dihydrochloride form requires verification of chloride content using argentometric titration or ion chromatography, as outlined in pharmacopeial standards .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to confirm the indoline backbone and methyl/amine substituents.
  • Mass spectrometry (HRMS) for molecular ion validation.
  • HPLC with UV detection (e.g., C18 column, acidic mobile phase) to assess purity (>95% recommended for biological studies).
  • Chloride quantification via silver nitrate titration or ion-selective electrodes to confirm the dihydrochloride stoichiometry .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store desiccated at -20°C in amber vials under inert gas (argon/nitrogen) to prevent hygroscopic degradation and oxidation. Avoid freeze-thaw cycles. Regularly monitor purity via HPLC, as prolonged storage can lead to hydrochloride dissociation or amine oxidation, particularly in humid environments .

Advanced Research Questions

Q. How can solubility challenges in aqueous biological assays be addressed for this compound?

  • Methodological Answer :
  • Solvent selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in buffered saline (pH 4–6) to maintain solubility.
  • pH adjustment : The dihydrochloride form is more soluble in acidic conditions; verify assay compatibility with low-pH buffers.
  • Lyophilization : For long-term storage, lyophilize the compound and reconstitute in target buffers immediately before use, ensuring minimal exposure to moisture .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Purity verification : Re-analyze batches using HPLC and HRMS to rule out impurities or degradation products (e.g., deamination byproducts) .
  • Assay standardization : Ensure consistent cell lines, incubation times, and endpoint measurements.
  • Control for hygroscopicity : Pre-dry the compound before use to avoid variability from absorbed moisture, which can alter effective concentrations .

Q. What strategies optimize reaction yield during scale-up synthesis?

  • Methodological Answer :
  • Catalyst screening : Test palladium on carbon or Raney nickel for reductive steps; optimize equivalents of reducing agents.
  • Temperature control : Maintain 50–60°C during HCl addition to prevent exothermic side reactions.
  • Workup refinement : Use countercurrent extraction to isolate the dihydrochloride salt efficiently, minimizing product loss .

Q. How to design stability studies to evaluate long-term storage impacts?

  • Methodological Answer :
  • Forced degradation : Expose the compound to heat (40°C), light (UV-Vis), and humidity (75% RH) over 4–12 weeks.
  • Analytical endpoints : Monitor chloride content (via ion chromatography) and amine integrity (via FTIR or NMR) to detect decomposition pathways.
  • Kinetic modeling : Use Arrhenius equations to predict shelf life under standard storage conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylisoindolin-5-amine dihydrochloride
Reactant of Route 2
2-Methylisoindolin-5-amine dihydrochloride

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